molecular formula C19H20O6 B1246976 carpinontriol B

carpinontriol B

Cat. No. B1246976
M. Wt: 344.4 g/mol
InChI Key: HXRHVUWGMADGQP-FHWLQOOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

carpinontriol B is a natural product found in Carpinus cordata with data available.

Scientific Research Applications

Antioxidant and Antimicrobial Activities

Carpinontriol B, a diarylheptanoid isolated from Corylus avellana (hazelnut), has been studied for its potential antioxidant and antimicrobial activities. Research indicates that Carpinontriol B exhibits significant antioxidant properties, particularly in inhibiting lipid peroxidation induced by H2O2 and H2O2/Fe2+. Additionally, it demonstrates antimicrobial activity against certain strains of bacteria, including Bacillus cereus and Staphylococcus aureus, as well as Escherichia coli and Pseudomonas aeruginosa (Cerulli et al., 2017).

Anti-inflammatory Properties

Role in Food Chemistry

In the context of food chemistry, Carpinontriol B has been identified as a compound contributing to the bitter taste attributes of American hazelnuts and their hybrids. This study highlighted the presence of Carpinontriol B in various hazelnut genotypes and its impact on taste perception, which is crucial for food industry applications (Wang et al., 2021).

properties

Product Name

carpinontriol B

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

(10R,11S,12S)-3,10,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one

InChI

InChI=1S/C19H20O6/c20-14-4-1-10-2-6-16(22)18(24)19(25)17(23)9-11-3-5-15(21)13(8-11)12(14)7-10/h1,3-5,7-8,17-21,23-25H,2,6,9H2/t17-,18-,19-/m0/s1

InChI Key

HXRHVUWGMADGQP-FHWLQOOXSA-N

Isomeric SMILES

C1CC(=O)[C@@H]([C@H]([C@H](CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O

Canonical SMILES

C1CC(=O)C(C(C(CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O

synonyms

carpinontriol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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